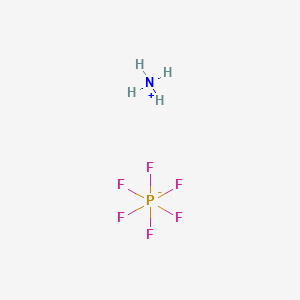

Ammonium hexafluorophosphate

Description

Propriétés

IUPAC Name |

azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZXKAYXSNUDOU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H4NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884948 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder, soluble in water; [MSDSonline] | |

| Record name | Ammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16941-11-0 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16941-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS308031PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic salt composed of an ammonium cation (NH₄⁺) and a hexafluorophosphate anion (PF₆⁻).[1] It presents as a white, hygroscopic crystalline solid that is soluble in water.[1][2] This compound serves as a common source of the weakly coordinating hexafluorophosphate anion.[1] Its utility extends to various applications, including as a preservative, a starting material for the synthesis of other hexafluorophosphate salts, and in the preparation of organometallic compounds.[2][3] Furthermore, it is utilized in the synthesis of non-aqueous polymer gel electrolytes and as a reagent in the production of specialty materials like ionic liquids and battery electrolytes.[4][5]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory and development use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | NH₄PF₆[5] |

| Molecular Weight | 163.003 g/mol [6][7] |

| Appearance | White to beige crystalline powder or needles[4][8] |

| Melting Point | 58 °C (decomposes)[4][8] |

| Density | 2.18 g/mL at 25 °C[4][8] |

| Decomposition Temperature | 68 °C[7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 74.8 g/100 mL[8] | 20 °C |

| Acetone | Soluble[7][9] | - |

| Methanol | Soluble[7][9] | - |

| Ethanol | Soluble[7][9] | - |

| Methyl Acetate | Very soluble[4] | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of chemical compounds. Below are outlines of standard experimental protocols for determining key properties of this compound.

1. Determination of Aqueous Solubility

This protocol describes a standard method for quantifying the solubility of this compound in water.

-

Objective: To determine the mass of this compound that can be dissolved in a given volume of water at a specific temperature to create a saturated solution.

-

Materials: this compound, deionized water, a constant temperature water bath, a magnetic stirrer and stir bar, a calibrated analytical balance, a filtration apparatus with a 0.45 µm filter, and drying oven.

-

Procedure:

-

Equilibrate a sealed vessel containing a known volume of deionized water to the desired temperature (e.g., 20°C) in the water bath.

-

Add an excess amount of this compound to the water while stirring continuously to ensure the formation of a saturated solution.

-

Allow the suspension to equilibrate for a sufficient period (typically 24 hours) to ensure saturation.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the withdrawn aliquot to remove any remaining microcrystals.

-

Weigh a clean, dry evaporating dish.

-

Transfer the filtered aliquot to the evaporating dish and evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt (e.g., 50°C) until a constant weight is achieved.

-

Calculate the solubility in g/100 mL based on the mass of the dried residue and the initial volume of the aliquot.

-

2. Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to determine the thermal stability and decomposition profile of this compound.

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a gas flow control system.

-

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.[10]

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 300 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.

-

Synthesis and Decomposition Pathways

Understanding the synthesis and decomposition of this compound is vital for its application and handling.

Synthesis

This compound can be synthesized through various methods. One common laboratory-scale preparation involves the reaction of ammonium chloride (NH₄Cl), phosphorus pentachloride (PCl₅), and hydrogen fluoride (HF).[7] Another approach utilizes the reaction between pyridinium hexafluorophosphate and an aqueous solution of an amine, such as methylamine, to yield the corresponding alkylthis compound. A more recent method involves dissolving ammonium bifluoride in anhydrous hydrogen fluoride and then adding phosphorus oxychloride, which is reported to be a milder and more controllable reaction.[11][12]

Thermal Decomposition

Upon heating, this compound decomposes.[2][4] The decomposition products can include toxic and corrosive gases such as hydrogen fluoride, phosphorus oxides, phosphine, and ammonia.[4][13] The thermal stability of hexafluorophosphate salts is an area of active research, particularly in the context of their use in lithium-ion batteries.[14][15] Studies on the related lithium hexafluorophosphate (LiPF₆) show that its decomposition can be influenced by the presence of impurities like water, which can lower the onset temperature of decomposition.[14]

Safety and Handling

This compound is a corrosive substance that can cause burns upon contact with skin, eyes, or if ingested.[8][13] It is also hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4] Incompatible materials include strong acids and strong oxidizing agents.[8][13]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[13][16]

-

Skin Protection: Wear compatible chemical-resistant gloves and protective clothing to prevent skin exposure.[13][17]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[13][18]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13][17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[13][17]

In case of accidental exposure, it is crucial to seek immediate medical attention.[13][16] For eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash immediately with soap and plenty of water.[13] If inhaled, move the person to fresh air.[13][16] If ingested, do NOT induce vomiting and seek immediate medical aid.[13][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 16941-11-0 [m.chemicalbook.com]

- 4. This compound | 16941-11-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | F6P.H4N | CID 9793912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemister.ru [chemister.ru]

- 8. chembk.com [chembk.com]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. researchgate.net [researchgate.net]

- 11. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN107954409B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. geneseo.edu [geneseo.edu]

- 14. osti.gov [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. biosynth.com [biosynth.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

Ammonium Hexafluorophosphate (CAS 16941-11-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic salt that plays a significant role in various scientific and industrial applications. This technical guide provides an in-depth overview of its properties, synthesis, and key experimental applications, with a focus on its relevance to research and development.

Core Properties of this compound

This compound is a white, crystalline solid that is soluble in water and several organic solvents.[1] It is recognized for its thermal stability and as a convenient source of the hexafluorophosphate anion (PF₆⁻), a weakly coordinating anion.[2] The following table summarizes its key quantitative properties.

| Property | Value | References |

| CAS Number | 16941-11-0 | [3] |

| Molecular Formula | NH₄PF₆ | [3] |

| Molecular Weight | 163.00 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | Decomposes on heating | [3] |

| Density | 2.18 g/cm³ | [3] |

| Solubility in Water | 74.8 g/100 mL at 20 °C | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ammonium bifluoride with phosphorus oxychloride in the presence of anhydrous hydrogen fluoride.[4][5]

Experimental Procedure:

-

Introduce frozen saline water into the jacket of a reaction kettle to cool the vessel.

-

Sequentially add solid ammonium bifluoride and anhydrous hydrogen fluoride to the reaction kettle with stirring.

-

Adjust the vacuum degree within the reaction kettle.

-

Slowly add phosphorus oxychloride to the reaction mixture with continuous stirring to obtain the primary reaction solution.

-

Replace the cold saline water in the jacket with hot water to facilitate the evaporation of hydrochloric acid and excess hydrogen fluoride.

-

Add methanol to the reaction kettle to dissolve the crude product, forming a secondary reaction solution.

-

Add ammonia water to the solution to precipitate any iron impurities as hydroxides.

-

Perform solid-liquid separation to remove the precipitate.

-

Transfer the resulting solution to a concentration kettle and carry out reduced-pressure concentration to obtain the this compound mother liquor.

-

Transfer the mother liquor to a crystallization kettle and cool to induce crystallization.

-

The resulting crystals of this compound are then collected.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Application as a Supporting Electrolyte in Electrochemistry

This compound and its organic derivatives are widely used as supporting electrolytes in non-aqueous electrochemical studies due to their high solubility in organic solvents and wide electrochemical stability window.

Experimental Protocol for Cyclic Voltammetry:

-

Electrolyte Preparation:

-

Dry the this compound in a vacuum oven to remove any residual moisture.

-

In an inert atmosphere (e.g., a glovebox), prepare a 0.1 M solution of this compound in the desired anhydrous organic solvent (e.g., acetonitrile).

-

Store the electrolyte solution over molecular sieves to maintain anhydrous conditions.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode electrochemical cell. The working electrode could be glassy carbon, platinum, or gold; the counter electrode is typically a platinum wire or mesh; and a common reference electrode is Ag/Ag⁺ or a saturated calomel electrode (SCE) with a salt bridge.

-

Fill the cell with the prepared electrolyte solution, ensuring all electrodes are submerged.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate.

-

Run the experiment to record the cyclic voltammogram of the analyte of interest.

-

The following diagram illustrates the experimental workflow for using this compound as a supporting electrolyte.

Applications in Drug Development

This compound has been noted for its potential applications in the pharmaceutical industry, particularly in the formulation of protective coatings for peptide drugs and in enhancing the solubility of poorly soluble active pharmaceutical ingredients.[2][6] The hexafluorophosphate anion can be used in the synthesis of ionic liquids, which are being explored as novel drug delivery systems. However, detailed, publicly available experimental protocols for these specific applications are not widespread in the literature. The general principles of using salts to modify the properties of drug formulations, such as altering solubility or creating protective matrices, would apply.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is hygroscopic and should be stored in a dry, well-ventilated area. In case of contact with skin or eyes, flush immediately with copious amounts of water.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. CN107954409B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. japer.in [japer.in]

An In-depth Technical Guide to the Synthesis of Ammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to ammonium hexafluorophosphate (NH₄PF₆), a compound of significant interest in various chemical and pharmaceutical applications. This document details the core methodologies, presents quantitative data in a structured format, and illustrates the synthetic pathways and experimental workflows through diagrams.

This compound is a white, crystalline, water-soluble solid that serves as a versatile reagent. It is a common source of the hexafluorophosphate anion (PF₆⁻), a weakly coordinating anion that is useful in the preparation of other hexafluorophosphate salts and as an electrolyte in electrochemical applications.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound, each with its own advantages and challenges. The most prominent methods include:

-

Reaction of Ammonium Bifluoride, Anhydrous Hydrogen Fluoride, and Phosphorus Oxychloride: This method is suitable for larger-scale industrial production and is noted for its controllable and mild reaction conditions.

-

Cation Exchange Reaction using Pyridinium Hexafluorophosphate: A versatile laboratory-scale method for the synthesis of ammonium and substituted ammonium hexafluorophosphates.

-

Ion Exchange from a Chloride Salt: A straightforward two-step laboratory procedure involving the conversion of an amine to its chloride salt, followed by anion exchange.

-

Reaction of Phosphorus Pentachloride with Ammonium Fluoride: A traditional method, though it can be difficult to control.

-

Reaction of Phosphonitrilic Chloride with Hydrogen Fluoride: An alternative route to this compound.

-

Neutralization of Hexafluorophosphoric Acid with Ammonia: A direct acid-base reaction approach.

Synthesis from Ammonium Bifluoride, Anhydrous Hydrogen Fluoride, and Phosphorus Oxychloride

This method provides a controlled and safe route to this compound, making it suitable for industrial applications. The reaction proceeds by dissolving ammonium bifluoride in anhydrous hydrogen fluoride, followed by the dropwise addition of phosphorus oxychloride[1].

Experimental Protocol

The following protocol is based on a patented industrial method:

-

Reaction Setup: A reaction kettle with a jacket for temperature control is used. Frozen saline water (-8°C to 0°C) is circulated through the jacket to cool the reactor[1].

-

Charging Reactants: 57g of dried ammonium bifluoride is added to the pre-cooled reaction kettle. 150g of anhydrous hydrogen fluoride is then slowly added with stirring.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride is added dropwise to the stirred mixture. The slow addition is crucial for controlling the reaction rate and temperature.

-

Reaction and Acid Removal: After the addition is complete, the reaction is allowed to proceed. The frozen brine in the jacket is then replaced with hot water (80-100°C) to facilitate the removal of hydrochloric acid and excess hydrogen fluoride by volatilization under adjusted vacuum[1].

-

Purification: Methanol is added to dissolve the crude product. Ammonia water is then added to precipitate any iron impurities as hydroxides, which are removed by filtration.

-

Crystallization and Isolation: The filtrate, containing the this compound in methanol, is concentrated under reduced pressure. The concentrated solution is then cooled to induce crystallization. The resulting crystals are isolated by centrifugation and dried.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 86% | |

| Purity | 99.21% |

Synthesis Pathway

Cation Exchange Synthesis using Pyridinium Hexafluorophosphate

This method is particularly useful for preparing a variety of substituted ammonium hexafluorophosphates in the laboratory with good yields and high purity. The reaction involves the displacement of pyridine from pyridinium hexafluorophosphate by a more basic amine.

Experimental Protocol

The following is a general procedure for the synthesis of a monoalkylthis compound:

-

Reaction Setup: To a suspension of 5g of pyridinium hexafluorophosphate in 15ml of water, an aqueous solution of the desired amine (e.g., methylamine, 25-30%) is added dropwise with stirring at room temperature.

-

Reaction: The amine is added until the solid pyridinium hexafluorophosphate completely dissolves, and then a slight excess (0.5 ml) is added.

-

Workup: The displaced pyridine is removed by extraction with chloroform (3 x 15ml). The aqueous phase is then evaporated in vacuo.

-

Isolation: The resulting solid is dried over concentrated sulfuric acid to yield the final product.

For di- and tri-alkylammonium hexafluorophosphates, the pyridinium hexafluorophosphate is intimately mixed with a slight excess of the corresponding amine, and the product is precipitated by the addition of chloroform.

Quantitative Data

| Product Type | Yield | Reference |

| Monoalkylammonium Hexafluorophosphates | e.g., 85.7% for methylthis compound | |

| Di- and Tri-alkylammonium Hexafluorophosphates | 80-90% |

Experimental Workflow

Ion Exchange Synthesis from a Chloride Salt

This is a two-step method suitable for laboratory-scale synthesis. It involves the initial formation of an ammonium chloride salt, followed by an ion exchange reaction with this compound[2].

Experimental Protocol

The following is a general procedure for the synthesis of a substituted this compound:

-

Acidification: The desired amine (e.g., dibenzylamine, 4.93g, 25 mmol) is acidified with an acid such as 2M hydrochloric acid (250 mL) in water with stirring at room temperature for 4 hours to form the corresponding ammonium chloride salt[2]. The water is then removed.

-

Ion Exchange: The ammonium chloride salt is redissolved in water (100 mL), heating if necessary. A saturated aqueous solution of this compound is then added to the hot solution until precipitation of the desired hexafluorophosphate salt is complete[2].

-

Isolation and Purification: The precipitate is filtered, washed with hot water, and can be further purified by recrystallization from water. The final product is dried overnight[2].

Quantitative Data

| Product | Yield | Reference |

| Dibenzylthis compound | 87.8% | [2] |

| Di-n-butylthis compound | 43.9% | [2] |

Logical Relationship Diagram

Other Synthetic Routes

While the methods detailed above are well-documented, other synthetic routes to this compound are also known, though detailed experimental protocols with quantitative data are less readily available in the literature.

Reaction of Phosphorus Pentachloride with Ammonium Fluoride

The direct reaction between solid phosphorus pentachloride and ammonium fluoride is a known method, but it is reported to be difficult to control, as the reaction can be spontaneous and vigorous after initiation[3]. This makes it more suitable for small-scale laboratory preparations rather than large-scale synthesis.

The overall reaction is: PCl₅ + 6NH₄F → NH₄PF₆ + 5NH₄Cl

Reaction of Phosphonitrilic Chloride with Hydrogen Fluoride

This compound can also be produced from the reaction of phosphonitrilic chloride ((PNCl₂)n) with hydrogen fluoride.

The reaction for the trimer (n=3) is: (PNCl₂)₃ + 18HF → 3NH₄PF₆ + 6HCl

Neutralization of Hexafluorophosphoric Acid with Ammonia

This method involves the direct neutralization of hexafluorophosphoric acid (HPF₆) with ammonia (NH₃). Hexafluorophosphoric acid is a strong acid and is often generated in situ from the reaction of phosphorus pentafluoride with hydrogen fluoride[4].

The neutralization reaction is: HPF₆ + NH₃ → NH₄PF₆

Summary and Conclusion

This guide has outlined the principal synthetic methodologies for this compound, providing detailed experimental protocols and quantitative data for the most well-established and controllable methods. The choice of synthetic route will depend on the desired scale of production, the available starting materials, and the required purity of the final product. For industrial-scale production, the method utilizing ammonium bifluoride and phosphorus oxychloride offers a safe and efficient process. For laboratory-scale synthesis, particularly for substituted ammonium hexafluorophosphates, the cation and ion exchange methods are versatile and high-yielding. While other methods exist, they are often less controlled or less documented in terms of detailed, reproducible protocols. Researchers and drug development professionals should carefully consider the safety precautions associated with handling reagents such as anhydrous hydrogen fluoride and phosphorus oxychloride.

References

An In-Depth Technical Guide to the Molecular Structure of Ammonium Hexafluorophosphate

This guide offers a comprehensive exploration of the molecular structure of ammonium hexafluorophosphate (NH₄PF₆), a compound of significant interest in synthetic chemistry, materials science, and pharmaceutical development. We will delve into its electronic and geometric structure, spectroscopic signatures, and the causal relationships between its structure and its chemical properties and applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile salt.

Introduction: The Significance of a Weakly Coordinating Anion

This compound is an inorganic salt composed of the ammonium cation ([NH₄]⁺) and the hexafluorophosphate anion ([PF₆]⁻).[1][2] It is a white, crystalline, and hygroscopic solid that is soluble in water and polar organic solvents.[1][3] The prominence of NH₄PF₆ in various scientific fields stems largely from the properties of the hexafluorophosphate anion, which is classified as a weakly coordinating or non-coordinating anion.[1] This characteristic means it has a low propensity to form covalent bonds with cations, allowing the cation's intrinsic properties to be studied with minimal interference. In drug development, for instance, altering the counter-ion of a cationic active pharmaceutical ingredient (API) to a weakly coordinating one like [PF₆]⁻ can significantly impact its solubility, stability, and bioavailability.[4]

Molecular and Crystal Structure: A Tale of Two Ions

The solid-state structure of this compound is a classic example of an ionic lattice, where the electrostatic attraction between the tetrahedral ammonium cation and the octahedral hexafluorophosphate anion dictates the crystal packing.

The Ammonium Cation ([NH₄]⁺)

The ammonium cation possesses a tetrahedral geometry with the nitrogen atom at the center and four hydrogen atoms at the vertices. This structure arises from the sp³ hybridization of the nitrogen atom. The positive charge is delocalized over the entire ion. The N-H bonds are covalent and highly polarized.

The Hexafluorophosphate Anion ([PF₆]⁻)

The hexafluorophosphate anion is an octahedral species with a central phosphorus atom bonded to six fluorine atoms.[5] This geometry is a consequence of the sp³d² hybridization of the phosphorus atom. The [PF₆]⁻ anion is isoelectronic with sulfur hexafluoride (SF₆).[5] The P-F bonds are strong, and the fluorine atoms create a highly symmetric and sterically hindered exterior, which contributes to its weakly coordinating nature. The negative charge is distributed evenly across the six fluorine atoms.

Crystal Lattice and Interionic Interactions

While a definitive crystallographic information file (CIF) for this compound was not found in the immediate search, the crystal structure is known to consist of an ordered arrangement of [NH₄]⁺ and [PF₆]⁻ ions. A key feature of the crystal packing is the presence of hydrogen bonds between the hydrogen atoms of the ammonium cation and the fluorine atoms of the hexafluorophosphate anion (N-H···F). These interactions, though weaker than covalent bonds, play a crucial role in stabilizing the crystal lattice.

Below is a conceptual representation of the ionic packing in the crystal lattice.

Caption: Conceptual 2D representation of the ionic packing and hydrogen bonding in the this compound crystal lattice.

| Structural Parameter | Value | Source |

| [NH₄]⁺ Geometry | Tetrahedral | General Chemistry Principles |

| [PF₆]⁻ Geometry | Octahedral | [5] |

| P-F Bond Length | ~1.6 Å (approx.) | Inferred from related structures |

| N-H Bond Length | ~1.0 Å (approx.) | Inferred from related structures |

| Interionic Interaction | Electrostatic and N-H···F Hydrogen Bonding | [6] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structure and bonding in this compound.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of NH₄PF₆ is best understood by considering the contributions from the [NH₄]⁺ and [PF₆]⁻ ions. For an octahedral molecule like [PF₆]⁻, there are six normal modes of vibration. Of these, ν₁, ν₂, and ν₅ are Raman-active, while ν₃ and ν₄ are infrared-active. The ν₆ mode is inactive in both IR and Raman spectroscopy. The totally symmetric stretching mode (ν₁) of the [PF₆]⁻ anion is particularly intense in the Raman spectrum and appears around 741-745 cm⁻¹.[7]

| Vibrational Mode | Symmetry | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

| [PF₆]⁻ ν₁ (P-F stretch) | A₁g | 741 | Raman |

| [PF₆]⁻ ν₂ (P-F stretch) | Eg | ~570 | Raman |

| [PF₆]⁻ ν₃ (P-F stretch) | F₁u | ~840 | IR |

| [PF₆]⁻ ν₄ (F-P-F bend) | F₁u | ~560 | IR |

| [PF₆]⁻ ν₅ (F-P-F bend) | F₂g | ~470 | Raman |

| [NH₄]⁺ N-H stretch | - | 3040-3300 | IR, Raman |

| [NH₄]⁺ H-N-H bend | - | 1400-1480 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the local chemical environment of the nuclei.

-

¹H NMR: The four equivalent protons of the [NH₄]⁺ cation would be expected to produce a single resonance in the proton NMR spectrum. The chemical shift would be dependent on the solvent and concentration.

-

¹⁹F NMR: The six equivalent fluorine atoms in the [PF₆]⁻ anion would give rise to a doublet due to coupling with the phosphorus-31 nucleus.

-

³¹P NMR: The phosphorus-31 nucleus in the [PF₆]⁻ anion would exhibit a septet due to coupling with the six equivalent fluorine atoms. The chemical shift is characteristically found at approximately -144 ppm.[8]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phosphorus pentachloride (PCl₅) with ammonium fluoride (NH₄F).[1][4]

Reaction: PCl₅ + 6NH₄F → NH₄PF₆ + 5NH₄Cl

Another method utilizes phosphonitrilic chloride.[1] For industrial-scale production, a method involving the reaction of ammonium bifluoride, anhydrous hydrogen fluoride, and phosphorus oxychloride has been developed, which is reported to be more controllable.[9]

Caption: A simplified workflow for the synthesis of this compound from phosphorus pentachloride and ammonium fluoride.

Experimental Protocol: Synthesis from Phosphorus Pentachloride and Ammonium Fluoride

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reactant Addition: Charge the flask with a suspension of ammonium fluoride in a suitable anhydrous solvent (e.g., acetonitrile).

-

Reaction: Slowly add a solution of phosphorus pentachloride in the same solvent to the stirred suspension via the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove the ammonium chloride byproduct.

-

Drying: Dry the purified this compound under vacuum to remove any residual solvent.

Thermal Stability and Reactivity

This compound exhibits good thermal stability but will decompose at high temperatures. The decomposition is predicted to proceed via the formation of ammonia, hydrogen fluoride, and phosphorus pentafluoride.[10] It is a hygroscopic compound and should be stored in a dry environment to prevent hydrolysis. While the [PF₆]⁻ anion is generally considered non-coordinating, it can undergo hydrolysis in the presence of strong acids or highly electrophilic metal centers.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various applications:

-

Source of Hexafluorophosphate Anion: It serves as a convenient source of the [PF₆]⁻ anion for the synthesis of other hexafluorophosphate salts, including those used as electrolytes in lithium-ion batteries and as ionic liquids.[3][4]

-

Anion Metathesis Reactions: In synthetic chemistry, it is widely used in anion exchange reactions to replace more coordinating anions with the weakly coordinating hexafluorophosphate. This is particularly useful in the synthesis and crystallization of organometallic and coordination complexes.[6][8]

-

Pharmaceutical Formulations: In the pharmaceutical industry, NH₄PF₆ can be used in the preparation of salts of active pharmaceutical ingredients (APIs). The use of the [PF₆]⁻ anion can modify the physicochemical properties of a drug, potentially improving its solubility and stability.[4] It has also been explored in the formulation of protective coatings for peptide drugs.[4]

Conclusion

This compound is a fundamentally important inorganic salt whose utility is derived from the distinct properties of its constituent ions. The tetrahedral ammonium cation and the octahedral, weakly coordinating hexafluorophosphate anion combine to form a stable ionic lattice with significant applications across multiple scientific disciplines. A thorough understanding of its molecular structure, spectroscopic characteristics, and reactivity is essential for harnessing its full potential in both fundamental research and the development of advanced technologies, including new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. CN107954409B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Ammonium Hexafluorophosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic salt widely utilized in various chemical applications, including as an electrolyte in non-aqueous batteries and as a reagent in synthetic chemistry. Its efficacy in these roles is fundamentally linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in common organic solvents. While quantitative data is sparse in publicly available literature, this guide summarizes the existing qualitative information, outlines detailed experimental protocols for determining precise solubility, and presents a logical workflow for this experimental process.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed journals or standard chemical reference texts. The available information is largely qualitative, with some sources providing conflicting descriptions. This section summarizes the available data to provide a general understanding of its solubility profile.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Chemical Formula | Type | Qualitative Solubility | Quantitative Solubility ( g/100g of solvent) | Temperature (°C) |

| Water | H₂O | Protic | Very Soluble | 74.8[1][2] | 20[1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble, Very Soluble[1][2][3][4] | Data Not Available | Not Specified |

| Methanol | CH₄O | Protic | Soluble, Very Soluble, Slightly Soluble[1][2][3][4][5][6] | Data Not Available | Not Specified |

| Ethanol | C₂H₆O | Protic | Soluble, Very Soluble, Slightly Soluble[1][2][3][4][5][6] | Data Not Available | Not Specified |

| Methyl Acetate | C₃H₆O₂ | Polar Aprotic | Soluble, Very Soluble[1][4] | Data Not Available | Not Specified |

| Acetic Acid | C₂H₄O₂ | Protic | Slightly Soluble[5][6] | Data Not Available | Not Specified |

Note: The conflicting qualitative descriptions for methanol and ethanol ("soluble"/"very soluble" versus "slightly soluble") highlight the necessity for precise, quantitative experimental determination.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methods for determining the solubility of a salt in an organic solvent. The following is a detailed protocol for the isothermal equilibrium method , a common and reliable technique.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Vials with airtight seals

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a fume hood, under a stream of inert gas, or by using a rotary evaporator. Ensure the temperature is kept low enough to avoid decomposition of the this compound.

-

Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

-

Transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dry residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved salt from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Safety Precautions:

-

This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent.

References

- 1. Page loading... [guidechem.com]

- 2. chemister.ru [chemister.ru]

- 3. dl.icdst.org [dl.icdst.org]

- 4. This compound, 99.5% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound 99.98 trace metals 16941-11-0 [sigmaaldrich.com]

- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]

An In-Depth Technical Guide to the Thermal Stability of Ammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of ammonium hexafluorophosphate (NH₄PF₆). The information presented herein is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines its decomposition pathway, summarizes key quantitative thermal analysis data, and provides detailed experimental protocols for its characterization.

Introduction

This compound is an inorganic salt that finds application in various fields, including as an electrolyte in energy storage devices and as a reagent in chemical synthesis.[1] A thorough understanding of its thermal stability is paramount for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide synthesizes available data to provide a clear and concise reference on the thermal properties of NH₄PF₆.

Thermal Decomposition Pathway and Products

Upon heating, this compound undergoes decomposition, yielding several hazardous gaseous products. The primary decomposition products include toxic fumes of hydrogen fluoride (HF), nitrogen oxides (NOx), and phosphorus oxides (POx).[2] It is crucial to handle this compound in a well-ventilated area and take appropriate safety precautions, especially when heating.

The decomposition process can be represented by the following logical pathway:

Quantitative Thermal Analysis Data

While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in the reviewed literature, the following table presents a summary of typical parameters investigated during thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of hexafluorophosphate salts. This serves as a template for the type of data that should be generated and recorded.

Table 1: Summary of Thermal Analysis Data for Hexafluorophosphate Salts

| Parameter | Technique | Typical Value Range | Notes |

| Onset of Decomposition (°C) | TGA | 150 - 300 | The temperature at which significant weight loss begins. |

| Peak Decomposition Temp (°C) | DTG | 200 - 350 | The temperature of the maximum rate of weight loss. |

| Residue at 600 °C (%) | TGA | Varies | The percentage of the initial mass remaining at 600 °C. |

| Melting Point (°C) | DSC | ~198 | This compound is reported to decompose upon heating rather than exhibiting a distinct melting point.[3] |

| Endothermic/Exothermic Events | DSC | Varies | Peaks in the DSC curve indicate phase transitions or decomposition events. |

Note: The values presented are illustrative and can vary depending on experimental conditions such as heating rate, atmosphere, and sample purity.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following sections provide standardized methodologies for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as phase changes and decomposition events by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans and lids (e.g., aluminum, hermetically sealed)

-

Crimping press for sealing pans

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it to contain any evolved gases during initial heating stages.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature above the decomposition range (e.g., 400 °C).

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify and analyze endothermic (heat-absorbing) and exothermic (heat-releasing) peaks, noting their onset, peak, and end temperatures, as well as the enthalpy change (ΔH).

-

Experimental and Logical Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Safety Precautions

Given the hazardous nature of the decomposition products, the following safety precautions are mandatory when conducting thermal analysis of this compound:

-

Ventilation: Always handle and heat this compound in a well-ventilated laboratory, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Atmosphere Control: Thermal analysis should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

-

Waste Disposal: Dispose of the sample residue and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.

Conclusion

This technical guide provides a foundational understanding of the thermal stability of this compound. The decomposition pathway leads to the formation of hazardous gases, necessitating strict safety protocols. While specific quantitative TGA and DSC data for the pure compound are not widely published, the provided experimental protocols offer a standardized approach for its thermal characterization. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, contributing to a safer and more effective use of this compound in research and industrial applications.

References

An In-Depth Technical Guide to the Safe Handling of Ammonium Hexafluorophosphate for Scientific Professionals

Introduction

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic salt that serves as a critical reagent in modern research and development. For scientists, particularly those in materials science, electrochemistry, and organometallic synthesis, it is frequently employed as a source of the non-coordinating hexafluorophosphate anion (PF₆⁻), as an electrolyte in lithium-ion batteries, and as a precursor for preparing other hexafluorophosphate salts.[1][2] While its utility is significant, its handling demands a comprehensive understanding of its associated hazards. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks proactively and respond effectively in an emergency.

Chapter 1: Chemical & Physical Identity - The Foundation of Safety

Understanding the fundamental properties of a chemical is the first step in developing safe handling procedures. This compound is a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5] This affinity for water is a critical handling consideration, as moisture can not only degrade the material but also increase its corrosivity.[3]

| Property | Value | Source(s) |

| CAS Number | 16941-11-0 | [4][6] |

| Molecular Formula | NH₄PF₆ | [2][4] |

| Molecular Weight | 163.00 g/mol | [4][7] |

| Appearance | White, hygroscopic, crystalline powder | [2][3][5] |

| Specific Gravity | 2.18 g/mL at 25 °C | [1][3][8] |

| Solubility | Soluble in water (74.8 g/100 mL at 20 °C), acetone, methanol, ethanol.[1][3][8] | [1][3][8] |

| Stability | Stable under recommended storage conditions, but hygroscopic.[4][6] | [4][6] |

| Incompatibilities | Strong oxidizing agents, strong acids.[4][6] Contact with alkaline materials liberates heat.[3] | [3][4][6] |

Chapter 2: Hazard Analysis - A Mechanistic Approach

This compound is classified as a hazardous substance primarily due to its severe corrosive properties.[3] A thorough understanding of its hazard profile is essential for anyone working with this compound.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6][7][9] |

| Serious Eye Damage / Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[6][10] |

Primary Hazard: Corrosivity

The primary danger associated with this compound is its ability to cause severe chemical burns upon contact with any tissue.[6][11]

-

Skin Contact: Direct contact with the solid powder or its solutions can result in deep, painful burns, which may heal slowly and lead to scar tissue formation.[3]

-

Eye Contact: Contact with the eyes is particularly dangerous, causing severe burns, risk of serious damage, and potentially leading to permanent blindness.[3][10][11] Vapors and mists are also extremely irritating.[3]

-

Ingestion: If ingested, it can produce severe chemical burns in the mouth, throat, and gastrointestinal tract, which can be life-threatening.[3][11]

-

Inhalation: Inhaling the dust can cause severe irritation and chemical burns to the respiratory tract, potentially leading to conditions like delayed pulmonary edema.[11]

Secondary Hazard: Thermal Decomposition

While not combustible itself, this compound decomposes when heated, such as in a fire, producing highly toxic and corrosive fumes.[3] These decomposition products include hydrogen fluoride (HF), nitrogen oxides (NOx), and phosphorus oxides (POx).[3][4][6][11] Hydrogen fluoride is an acute poison that can cause systemic toxicity.

Systemic Effects of Fluoride

A significant, and sometimes overlooked, danger arises from the fluoride component. In cases of severe exposure, particularly through ingestion, the fluoride ion can cause a severe loss of calcium in the blood (hypocalcemia).[3] This can manifest hours after exposure with symptoms like painful muscle contractions and can be fatal if not treated urgently.[3]

Chapter 3: The Hierarchy of Controls - Proactive Risk Mitigation

To ensure safety, a multi-layered approach to risk management known as the "hierarchy of controls" must be implemented. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

1. Engineering Controls

These are the primary line of defense, designed to isolate the researcher from the hazard.

-

Ventilation: All handling of solid this compound that may generate dust must be performed within a certified chemical fume hood or with local exhaust ventilation to prevent inhalation.[4][6][9]

-

Emergency Facilities: Laboratories where this chemical is stored or used must be equipped with a readily accessible and fully functional eyewash station and safety shower.[4][11]

2. Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Safe Work Practices: Avoid all personal contact, including inhalation.[3] Wash hands thoroughly after handling, before eating, drinking, or leaving the lab.[6][11] Minimize dust generation during transfer.[6]

-

Designated Areas: Clearly label areas where this compound is stored and used.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency protocols for this chemical before beginning work.

3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Body Part | Required PPE | Rationale and Standard |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions or contact with airborne powder, which can cause severe burns and blindness. Must meet OSHA 29 CFR 1910.133 or EN166 standards.[4][11] |

| Hands | Elbow-length PVC or other appropriate chemical-resistant gloves. | Provides a barrier against skin contact, which causes severe corrosive burns. Glove selection should be based on frequency and duration of contact.[3][11] |

| Body | A lab coat and a PVC or chemical-resistant apron. | Minimizes the risk of the chemical contacting personal clothing and underlying skin.[3][11] |

| Respiratory | NIOSH/MSHA-approved respirator with an acid vapor cartridge. | Required whenever there is a risk of overexposure to dust, such as during large-scale transfers or spill clean-up. Must follow a respiratory protection program meeting OSHA 29 CFR 1910.134.[3][4][11] |

Chapter 4: Standard Operating Procedures - From Benchtop to Disposal

Safe Handling Protocol (Weighing & Transfer)

-

Preparation: Don all required PPE (face shield, goggles, gloves, lab coat). Ensure the chemical fume hood is operational.

-

Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Transfer: Open the container in the fume hood. Use a clean scoop or spatula to carefully transfer the desired amount to a secondary container. Avoid generating dust by performing movements slowly and deliberately.

-

Sealing: Tightly close the main container immediately after use to prevent absorption of atmospheric moisture.[6]

-

Cleanup: Decontaminate the spatula and work surface. Dispose of the absorbent liner and any contaminated wipes as hazardous waste.

-

Post-Handling: Remove PPE and wash hands thoroughly with soap and water.[9]

Storage Protocol

-

Container: Store in the original, tightly sealed container.[4][12] Do NOT use aluminum or galvanized containers.[3]

-

Location: Store in a cool, dry, well-ventilated area designated as a "Corrosives Area".[4][11]

-

Segregation: Store away from incompatible materials, especially strong acids, strong bases, and oxidizing agents.[4][6]

-

Moisture Control: Due to its hygroscopic nature, storage in a desiccator may be appropriate for sensitive applications to maintain product integrity.[4][5]

Waste Disposal Protocol

-

Classification: this compound and any materials contaminated with it must be disposed of as hazardous waste.[3] It may be classified under EPA hazardous waste number D002 for corrosivity.[3]

-

Collection: Collect waste in a suitable, clearly labeled, and sealed container. Do not mix with other waste streams.

-

Disposal: All waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][6][9]

Chapter 5: Emergency Response - A Validated Protocol

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures.

Spill Response

-

Minor Spill Protocol:

-

Alert personnel in the immediate area.

-

Wearing full PPE, gently cover the spill with an inert absorbent material (like sand or vermiculite).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[9][11] Avoid creating dust.[3][11]

-

Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

-

-

Major Spill Protocol:

First-Aid Measures

Immediate medical attention is required for all exposures.[4][10][11]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15-30 minutes.[11][12] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention without delay.[6][11][12] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[4][6][11] Flush the affected skin with plenty of water for at least 15 minutes.[6][11] Some sources recommend subsequent application of calcium gluconate gel for potential fluoride burns.[3] Seek immediate medical attention.[6][11] |

| Inhalation | Move the victim to fresh air immediately.[4][6][11] Keep the person warm and at rest.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do NOT use mouth-to-mouth).[11][13] Seek immediate medical attention.[6][11] |

| Ingestion | DO NOT induce vomiting due to the risk of perforating the gastrointestinal tract.[6][10][11] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk to dilute the substance.[11] Never give anything by mouth to an unconscious person.[6][11] Seek immediate medical attention.[6][11] |

Fire Response Protocol

-

Evacuation: If a fire involves or is near this compound, evacuate the area.

-

Extinguishing Media: The material itself is not flammable.[3] Use an extinguishing agent suitable for the surrounding fire, such as water spray, foam, or dry chemical.[9][11]

-

Firefighter Protection: Responders must wear full body protective clothing and a self-contained breathing apparatus (SCBA) to protect against the highly toxic decomposition products (HF, NOx, POx).[3][4][11]

Conclusion

This compound is an indispensable tool in many areas of scientific research. However, its utility is matched by its significant corrosive hazards. By adopting a safety-first mindset grounded in the hierarchy of controls, understanding the mechanisms of its hazardous properties, and being thoroughly prepared with validated protocols for handling, storage, and emergencies, researchers can confidently and safely leverage this compound to advance their work. Rigorous adherence to these guidelines is not merely procedural—it is a cornerstone of responsible scientific practice.

References

- 1. This compound CAS#: 16941-11-0 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. geneseo.edu [geneseo.edu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. This compound | F6P.H4N | CID 9793912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 16941-11-0 [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physical Characteristics of Ammonium Hexafluorophosphate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic salt that has garnered significant interest across various scientific disciplines, including in the synthesis of pharmaceuticals and advanced materials. Its utility often stems from the properties of the hexafluorophosphate anion (PF₆⁻), a weakly coordinating anion that imparts unique characteristics to its salts. A thorough understanding of the physical properties of NH₄PF₆ crystals is paramount for its effective application and for the development of new technologies. This technical guide provides a comprehensive overview of the key physical characteristics of this compound crystals, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

General and Crystallographic Properties

This compound typically presents as a white to off-white, odorless, and hygroscopic crystalline solid. It is known to crystallize in the form of square plates or as a fine powder.[1] Due to its hygroscopic nature, it should be handled and stored in a dry, inert atmosphere to prevent moisture absorption, which can alter its physical properties.

The crystal structure of this compound is temperature-dependent, exhibiting phase transitions upon cooling. At ambient temperature, it possesses a cubic crystal structure. As the temperature is lowered, it undergoes a transition to a monoclinic phase. A further isosymmetric transition occurs at even lower temperatures, retaining the monoclinic symmetry but with altered lattice parameters.

Table 1: Crystallographic Data for this compound

| Property | Value | Temperature |

| Crystal System (Ambient) | Cubic | Room Temperature |

| Space Group (Ambient) | Fm-3m | Room Temperature |

| Crystal System (Low Temp.) | Monoclinic | < 194 K |

| Space Group (Low Temp.) | C2/c | < 194 K |

| Further Transition | Isosymmetric (C2/c to C2/c) | ~138 K |

Note: Specific lattice parameters can be determined through X-ray diffraction analysis as described in the experimental protocols.

Thermal Properties

There is some discrepancy in the reported melting point of this compound, with some sources indicating it decomposes prior to melting, while others cite a melting point of approximately 58 °C.[2][3] This suggests that the thermal behavior is complex and may be influenced by factors such as heating rate and atmospheric conditions. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for accurately characterizing its thermal decomposition and any phase transitions. Studies have shown that related ammonium salts can undergo multi-step decomposition processes.[4]

Table 2: Thermal Properties of this compound

| Property | Value |

| Melting Point | ~58 °C (Decomposition may occur) |

| Decomposition | Decomposes upon heating |

Solubility Profile

This compound is highly soluble in water and also shows good solubility in several polar organic solvents. This property is crucial for its use in various solution-based chemical reactions and formulations.

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature |

| Water (H₂O) | 74.8 g/100 mL | 20 °C |

| Acetone | Soluble | Not specified |

| Methanol | Soluble | Not specified |

| Ethanol | Soluble | Not specified |

Spectroscopic Characteristics

Vibrational spectroscopy provides valuable information about the molecular structure and bonding within this compound crystals. The infrared and Raman spectra are dominated by the vibrational modes of the ammonium (NH₄⁺) cation and the hexafluorophosphate (PF₆⁻) anion.

Table 4: Key Vibrational Modes of this compound

| Ion | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| NH₄⁺ | N-H Stretching | 3000 - 3300 |

| NH₄⁺ | N-H Bending | 1400 - 1450 |

| PF₆⁻ | P-F Stretching | 800 - 850 |

| PF₆⁻ | P-F Bending | 550 - 570 |

Note: The exact peak positions can be influenced by the crystal lattice and intermolecular interactions.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise crystal structure, including lattice parameters and atomic positions, of this compound at various temperatures.

Methodology:

-

Crystal Growth: Grow single crystals of NH₄PF₆ suitable for XRD (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent (e.g., water or a water/ethanol mixture) in a controlled, vibration-free environment.

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head using a suitable adhesive or cryo-protectant oil.

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

For low-temperature studies, cool the crystal using a cryostream to the desired temperature (e.g., below the phase transition temperatures of ~194 K and ~138 K).

-

Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

-

Based on the initial findings, devise a data collection strategy to acquire a complete and redundant set of diffraction data by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to correct for experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

-

Data Reporting: Report the final crystallographic data in a standard format, such as a Crystallographic Information File (CIF).

References

A Technical Guide to Ammonium Hexafluorophosphate: Properties and Applications of a Weakly Coordinating Anion

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexafluorophosphate (NH₄PF₆) is a versatile inorganic salt that has garnered significant attention across diverse scientific disciplines. Its primary attribute lies in the properties of the hexafluorophosphate (PF₆⁻) anion, which is classified as a weakly coordinating anion (WCA). This characteristic—the anion's reluctance to form strong covalent bonds with cations—makes NH₄PF₆ an indispensable tool in organometallic synthesis, electrochemistry, and materials science. This guide provides an in-depth analysis of the core physicochemical properties of NH₄PF₆, its synthesis and handling protocols, key applications, and a comparative perspective against other related salts. By synthesizing technical data with practical insights, this document serves as a comprehensive resource for professionals leveraging the unique attributes of this compound in their research and development endeavors.

Introduction: The Role of Weakly Coordinating Anions

In the realm of coordination chemistry, the counter-ion's role can be deceptively profound. Traditional anions often coordinate strongly to cationic centers, influencing their reactivity, stability, and spectroscopic properties. Weakly coordinating anions (WCAs) are designed to minimize these interactions.[1] An ideal WCA possesses low basicity and nucleophilicity, with its negative charge delocalized over a large, chemically robust structure.[1]

The hexafluorophosphate (PF₆⁻) anion is a quintessential example. Its octahedral geometry and the high electronegativity of the fluorine atoms effectively shield the central phosphorus atom and disperse the negative charge, rendering it a poor ligand for most cations. This compound serves as a convenient and cost-effective source of the PF₆⁻ anion.[2] It is often used to replace more strongly coordinating anions (like chlorides or triflates) through salt metathesis reactions, thereby liberating the true reactivity of the cation.[3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of NH₄PF₆ is critical for its effective application. This compound is a white, hygroscopic crystalline solid.[2][4] Key quantitative properties are summarized in Table 1.

Table 1: Core Physicochemical Properties of NH₄PF₆

| Property | Value | Source(s) |

| Chemical Formula | NH₄PF₆ | |

| Molar Mass | 163.00 g/mol | [5] |

| Appearance | White to off-white crystalline powder or needles | [6][7][8] |

| Density | 2.18 g/mL at 25 °C | [6][9][10] |

| Melting Point | Decomposes on heating before melting; a value of 58 °C is also reported | [6][11] |

| Solubility in Water | 74.8 g/100 mL at 20 °C | [6][9][11] |

| Solubility in Organics | Soluble in acetone, methanol, and ethanol | [6][9][11] |

| Stability | Stable under normal conditions but hygroscopic; incompatible with strong acids | [6][7] |

The high solubility of NH₄PF₆ in water and polar organic solvents makes it versatile for a wide range of reaction conditions.[8][9][11] However, its hygroscopic nature necessitates careful handling and storage in an inert atmosphere to prevent moisture absorption, which can lead to hydrolysis and the formation of corrosive byproducts like hydrogen fluoride (HF).[4][6][12]

Synthesis and Handling

Synthesis Routes

This compound can be synthesized through several routes. A common laboratory and industrial method involves the reaction of phosphorus pentachloride (PCl₅) with ammonium fluoride (NH₄F).[2][8]

PCl₅ + 6 NH₄F → NH₄PF₆ + 5 NH₄Cl[2]

Another approach utilizes phosphorus oxychloride (POCl₃) reacting with ammonium bifluoride (NH₄HF₂) in anhydrous hydrogen fluoride.[13][14] This method is reported to be milder and easier to control, enhancing operational safety.[13][14]

The choice of synthesis route often depends on the desired scale, purity requirements, and available starting materials. Post-synthesis, purification is typically achieved by recrystallization from water.[6]

Safety and Handling Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling NH₄PF₆. The compound itself is corrosive and can cause severe skin and eye burns upon contact.[4][5][15] Inhalation may lead to severe irritation of the respiratory tract.[15]

Key Handling Recommendations:

-

Personal Protective Equipment (PPE): Always use safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][16]

-

Ventilation: Handle the solid powder in a well-ventilated chemical fume hood to prevent inhalation of dust.[16]

-